N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
Description
N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a quinazoline-dione derivative characterized by a fused bicyclic core (1,4-dihydroquinazolin-2,4-dione) substituted with a furan-2-ylmethyl group, a pentanamide linker, and a 4-methoxyphenyl acetamide moiety. This compound’s structural complexity arises from its hybrid architecture, combining heterocyclic (quinazoline, furan) and aromatic (4-methoxyphenyl) elements.
Properties
CAS No. |
866346-00-1 |
|---|---|
Molecular Formula |
C27H28N4O6 |
Molecular Weight |
504.543 |
IUPAC Name |
N-(furan-2-ylmethyl)-5-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C27H28N4O6/c1-36-20-13-11-19(12-14-20)29-25(33)18-31-23-9-3-2-8-22(23)26(34)30(27(31)35)15-5-4-10-24(32)28-17-21-7-6-16-37-21/h2-3,6-9,11-14,16H,4-5,10,15,17-18H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
DZDJKXNEBVSCNJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant studies and data.
1. Antibacterial Activity
Several studies have demonstrated the antibacterial potential of compounds similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives of quinazoline exhibit MIC values ranging from 75 µg/mL to >100 µg/mL against various bacterial strains such as Bacillus subtilis and Escherichia coli .
- Mechanism of Action : These compounds may inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 75 | B. subtilis |
| Compound B | 125 | E. coli |
| N-(furan...) | >100 | Pseudomonas aeruginosa |
2. Antifungal Activity
The antifungal properties of similar compounds have also been explored:
- Activity Against Fungi : Compounds derived from quinazoline structures have shown effectiveness against fungal pathogens like Candida albicans, with reported MIC values indicating significant antifungal activity .
3. Anticancer Activity
The anticancer potential of this compound is an area of active research:
- Cell Line Studies : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. Specific mechanisms may involve apoptosis induction and cell cycle arrest .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 10 |
| HCT116 (Colon) | 15 |
Study on Antibacterial Properties
A study conducted by researchers evaluated the antibacterial activity of various quinazoline derivatives, including those structurally related to our compound. The results indicated that certain modifications in the side chains significantly enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Study on Anticancer Effects
Another notable study focused on the anticancer effects of quinazoline derivatives. It demonstrated that compounds similar to N-(furan...) could effectively induce apoptosis in cancer cells through mitochondrial pathways .
Scientific Research Applications
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activities. N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is expected to possess similar properties due to its structural characteristics. Studies on related compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its activity can be attributed to the presence of functional groups that enhance membrane permeability or interfere with bacterial metabolic pathways. Preliminary studies suggest that derivatives of quinazoline compounds have demonstrated effective minimum inhibitory concentrations (MICs), indicating their potential as novel antimicrobial agents .
Therapeutic Applications
Given its diverse biological activities, this compound may find applications in several therapeutic areas:
- Cancer Treatment : As a potential candidate for developing new anticancer drugs.
- Antimicrobial Therapy : To combat antibiotic-resistant bacterial strains.
- Anti-inflammatory Agents : Leveraging its anti-inflammatory properties for treating chronic inflammatory diseases.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The target compound’s multi-heterocyclic structure requires precise control of reaction conditions (e.g., DMF/H₂SO₄ for furan-aldehyde coupling, ) to avoid byproducts .
- Bioactivity Predictions : The 4-methoxyphenyl group may confer antioxidant properties akin to veronicoside derivatives (), while the furan ring could reduce oxidative degradation compared to benzofuran analogs () .
- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance receptor affinity in quinazolines, whereas electron-withdrawing groups (e.g., nitro) improve cytotoxicity but reduce solubility .
Q & A
Q. What synthetic routes are recommended for the preparation of this compound?
A multi-step synthesis is typically employed, starting with functionalization of the quinazolin-2,4-dione core. Key steps include:
- Step 1 : Alkylation of the quinazolin-2,4-dione nitrogen using 2-chloro-N-(4-methoxyphenyl)acetamide to introduce the 2-[(4-methoxyphenyl)amino]-2-oxoethyl moiety.
- Step 2 : Coupling of the pentanamide chain via nucleophilic substitution or amide bond formation.
- Step 3 : Final functionalization with furan-2-ylmethylamine. Validate intermediates using TLC (Rf values) and IR spectroscopy (amide C=O stretch at ~1650–1700 cm⁻¹) .
Q. How should researchers confirm structural integrity post-synthesis?
Use a combination of:
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, furan protons at δ 6.3–7.4 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C28H27N5O6: 530.1932).
- Elemental analysis : Carbon and nitrogen percentages should align with theoretical values (±0.3%) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Prioritize assays aligned with structural analogs:
- Anti-inflammatory activity : Lipoxygenase (LOX) inhibition assays, given the presence of methoxyphenyl and furan groups known to modulate LOX .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 μM. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How to design SAR studies for optimizing pharmacological activity?
- Core modifications : Replace the quinazolin-2,4-dione with pyrido[2,3-d]pyrimidine to assess ring size impact on target binding .
- Side-chain variations : Substitute the furan-2-ylmethyl group with thiophene or pyridine analogs to evaluate heterocyclic effects on solubility and potency .
- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and plasma protein binding ratios to prioritize analogs .
Q. How to resolve contradictions between computational and experimental bioactivity data?
- Re-evaluate docking parameters : Use induced-fit docking (IFD) instead of rigid docking to account for protein flexibility.
- Experimental validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (KD values) for targets predicted in silico .
- Assay optimization : Confirm compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to rule out false negatives .
Q. What analytical methods detect degradation products under stress conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
- HPLC-DAD/MS : Use a C18 column (5 μm, 250 × 4.6 mm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor degradation peaks at 254 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
